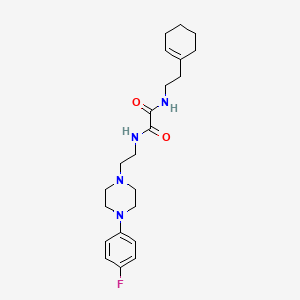
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a complex organic compound that features a cyclohexene ring, a fluorophenyl group, and a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Cyclohexene Intermediate: The initial step involves the preparation of the cyclohexene intermediate through a Diels-Alder reaction between cyclohexadiene and an appropriate dienophile.
Attachment of the Piperazine Moiety: The next step involves the nucleophilic substitution reaction where the piperazine ring is introduced. This is often achieved by reacting the cyclohexene intermediate with 1-(4-fluorophenyl)piperazine under basic conditions.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This is typically done by reacting the intermediate with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides or amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides and diols.
Reduction: Simpler amides or amines.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
科学研究应用
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, particularly proteins and enzymes.
Medicine: Investigated for its potential as a therapeutic agent, especially in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.
作用机制
The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing neurological pathways. This interaction can lead to changes in neurotransmitter release and uptake, which are critical in the treatment of various neurological conditions.
相似化合物的比较
Similar Compounds
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)oxalamide: Contains a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it particularly valuable in medicinal chemistry for the development of drugs with specific pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FN4O2/c23-19-6-8-20(9-7-19)27-16-14-26(15-17-27)13-12-25-22(29)21(28)24-11-10-18-4-2-1-3-5-18/h4,6-9H,1-3,5,10-17H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGYNFVKUJFDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl (2Z)-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2892887.png)
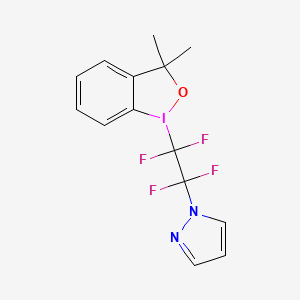
![1-[3-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2892890.png)
amino]-3-[2-(4-methoxyphenoxy)ethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2892892.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2892893.png)
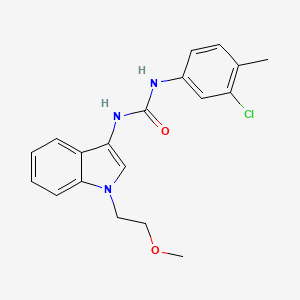
![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B2892898.png)
![2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2892899.png)
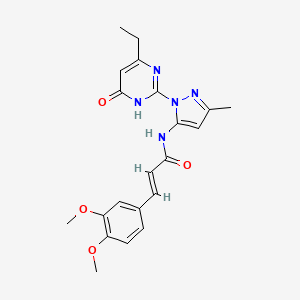
![ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate](/img/structure/B2892902.png)
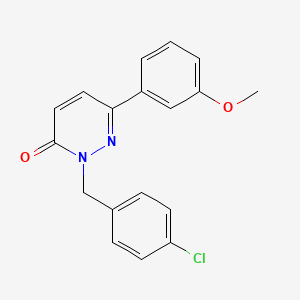
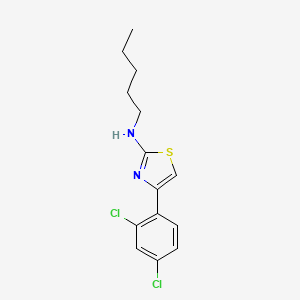

![N-[3-(Phenylmethoxymethyl)cyclobutyl]prop-2-enamide](/img/structure/B2892909.png)
